Cas no 75288-49-2 (7-bromo-2-methyl-1-benzothiophene)

7-Bromo-2-methyl-1-benzothiophene is a brominated benzothiophene derivative characterized by its methyl substitution at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine atom at the 7-position enhances reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling efficient derivatization. Its rigid benzothiophene core contributes to stability while facilitating π-conjugation, making it useful in optoelectronic applications. The methyl group further modulates electronic and steric properties, offering tailored reactivity for targeted synthetic pathways. Suitable for controlled functionalization, this compound is valued for its consistent purity and reliability in research and industrial applications.
7-bromo-2-methyl-1-benzothiophene structure
75288-49-2 structure
Product Name:7-bromo-2-methyl-1-benzothiophene
CAS No:75288-49-2
MF:C9H7BrS
MW:227.120880365372
MDL:MFCD08706243
CID:558673
PubChem ID:12623873
Update Time:2025-06-14

7-bromo-2-methyl-1-benzothiophene Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-2-methylbenzo[b]thiophene
    • 7-bromo-2-methyl-1-benzothiophene
    • Benzo[b]thiophene,7-bromo-2-methyl-
    • 7-bromo-2-methylbenzo[b]thiophen
    • Benzo[b]thiophene,7-bromo-2-methyl
    • 7-bromo-2-methyl-benzo[b]thiophene
    • 75288-49-2
    • EN300-108053
    • XFHOPSWPWLPVBF-UHFFFAOYSA-N
    • 1-Bromo-2-methylbenzo[b]thiophene
    • DTXSID00504755
    • TQP1608
    • MFCD08706243
    • AS-77013
    • Z1269210790
    • D94807
    • CS-0152927
    • SCHEMBL2428854
    • DB-318274
    • MDL: MFCD08706243
    • Inchi: 1S/C9H7BrS/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,1H3
    • InChI Key: XFHOPSWPWLPVBF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C=C(C)SC=21

Computed Properties

  • Exact Mass: 225.94500
  • Monoisotopic Mass: 225.945184
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2
  • XLogP3: 4

Experimental Properties

  • PSA: 28.24000
  • LogP: 3.97220

7-bromo-2-methyl-1-benzothiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-bromo-2-methyl-1-benzothiophene Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:75288-49-2)7-bromo-2-methyl-1-benzothiophene
Order Number:A1050351
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:31
Price ($):156.0/397.0
Email:sales@amadischem.com

Additional information on 7-bromo-2-methyl-1-benzothiophene

Research Brief on 7-Bromo-2-methyl-1-benzothiophene (CAS: 75288-49-2): Recent Advances and Applications

7-Bromo-2-methyl-1-benzothiophene (CAS: 75288-49-2) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its unique chemical properties and versatility in organic synthesis. This research brief aims to summarize the latest findings related to this compound, focusing on its applications, synthetic methodologies, and potential therapeutic benefits.

One of the most notable advancements in the use of 7-bromo-2-methyl-1-benzothiophene is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a new class of kinase inhibitors incorporating 7-bromo-2-methyl-1-benzothiophene as a core scaffold, showing promising results in preclinical models of breast cancer.

In addition to its pharmaceutical applications, 7-bromo-2-methyl-1-benzothiophene has also been explored in materials science. Its electron-rich structure makes it a valuable building block for organic semiconductors and optoelectronic devices. A recent study in Advanced Materials highlighted its use in the fabrication of high-performance organic light-emitting diodes (OLEDs), where it contributed to enhanced charge transport properties and device stability.

The synthetic routes to 7-bromo-2-methyl-1-benzothiophene have also seen significant improvements. Traditional methods often involved multi-step processes with low yields, but recent advancements in catalytic bromination and C-H activation have streamlined its production. A 2022 paper in Organic Letters described a one-pot synthesis approach using palladium catalysis, which not only improved yield but also reduced the environmental impact of the process.

Despite these advancements, challenges remain in the large-scale production and application of 7-bromo-2-methyl-1-benzothiophene. Issues such as regioselectivity in further functionalization and the need for greener synthetic methods are areas of active research. Future studies are expected to focus on addressing these challenges while expanding the compound's utility in drug discovery and materials science.

In conclusion, 7-bromo-2-methyl-1-benzothiophene (CAS: 75288-49-2) continues to be a compound of significant interest in both academic and industrial research. Its diverse applications, from kinase inhibitors to OLED materials, underscore its importance in modern chemistry. Ongoing research efforts are likely to uncover even more innovative uses for this versatile molecule, further solidifying its role in advancing science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:75288-49-2)7-bromo-2-methyl-1-benzothiophene
A1050351
Purity:99%/99%
Quantity:250mg/1g
Price ($):156.0/397.0
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